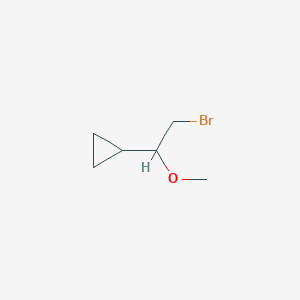

(2-Bromo-1-methoxyethyl)cyclopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Bromo-1-methoxyethyl)cyclopropane” is a chemical compound with the CAS Number: 1909337-06-9 . It has a molecular weight of 179.06 .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H11BrO . The InChI code for this compound is 1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3 .Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Rearrangement

- Gold-Catalyzed Rearrangement of (Silylcyclopropenyl)methyl Ethers into (Silylmethylene)cyclopropanes : Research demonstrates a gold-catalyzed rearrangement process for methoxymethyl ethers derived from silylcyclopropenyl, leading to silylmethylene cyclopropanes. This transformation is notable for its regioselective ring opening and subsequent rearrangement involving loss of methyl formate and electrocyclization, providing a pathway to cyclopropane derivatives with potential applications in synthetic organic chemistry (Hiault et al., 2016).

Cyclopropane Alkylation

- Synthesis Research Using 2-Methoxyphenol : A study focusing on the synthesis of bromophenone derivatives via cyclopropane alkylation shows the influence of bromine substituents on the reaction outcome, indicating the potential for developing novel cyclopropane-containing compounds with unique structural features (邱一真, 2011).

Synthesis of Spiro-cyclopropane Derivatives

- An Efficient Approach to the Synthesis of Spiro-cyclopropane Derivatives : Utilizing 4-methoxy-2-bromobutyrolactone, this study outlines a method for producing spiro-cyclopropane derivatives, highlighting the versatility of cyclopropane in synthesizing complex molecules with significant biological and agricultural implications (Yu Zhao, 2005).

Ring Opening and Polymerization Studies

- Polymerization of Cyclic Monomers : A paper describes the synthesis and radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, leading to polymers with unique properties. This research underscores the potential of cyclopropane-based monomers in polymer science (Moszner et al., 2003).

Spectroscopic and Mechanistic Insights

- Methylenecyclopropane Rearrangements : Investigation into the rearrangements of methylenecyclopropane through photoinduced electron transfer provides insight into the mechanisms underlying these transformations, highlighting the utility of cyclopropane derivatives in studying reaction pathways (Ikeda et al., 2003).

Wirkmechanismus

Target of Action

Cyclopropane-containing compounds are known to possess unique structural and chemical properties that render them valuable in various fields, such as medicine, agrochemistry, and materials science .

Mode of Action

Cyclopropane rings are known to be formed through a process called michael initiated ring closure (mirc) reactions . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Cyclopropane biosynthesis can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

Pharmacokinetics

The molecular weight of the compound is 17906 , which may influence its absorption and distribution in the body.

Result of Action

Cyclopropane-containing compounds are known to have unique structural and chemical properties that make them valuable in various fields .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of cyclopropane-containing compounds. For instance, storage temperature is a vital environmental factor that can extend the shelf-life of cyclopropane-containing compounds . High temperatures increase respiration and ethylene production rates that initiate senescence, while storage at low temperatures extends the postharvest life by inhibiting these rates .

Eigenschaften

IUPAC Name |

(2-bromo-1-methoxyethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUCUAQICVRCSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-06-9 |

Source

|

| Record name | (2-bromo-1-methoxyethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)

![Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride](/img/structure/B2798668.png)

![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)